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molecular formula C10H21BO2 B1346348 Vinylboronic acid dibutyl ester CAS No. 6336-45-4

Vinylboronic acid dibutyl ester

Cat. No. B1346348
M. Wt: 184.09 g/mol
InChI Key: JQKJEPJLCSCBGW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07446199B2

Procedure details

5-Bromo-1-(toluene-4-sulfonyl)-1H-pyrrolo[2,3-b]pyridine, (300 mg, 0.85 mmol), vinylboronic acid dibutylester, (184 mg, 1.0 mmol), potassium carbonate, (420 mg, 3.0 mmol) and Pd(Ph3P)4 were combined in 3 mL DME and 1 mL water in a tube under nitrogen and heated in a microwave reactor to 130° C. for 10 min. The organic layer was then separated and evaporated. The residue was purified by silica chromatography (eluent: methylene chloride), affording 215 mg(85%) 1-(Toluene-4-sulfonyl)-5-vinyl-1H-pyrrolo[2,3-b]pyridine. MS ES+ 299.0.
Quantity
300 mg
Type
reactant
Reaction Step One
Quantity
184 mg
Type
reactant
Reaction Step Two
Quantity
420 mg
Type
reactant
Reaction Step Three
Name
Quantity
1 mL
Type
reactant
Reaction Step Four
Name
Quantity
3 mL
Type
solvent
Reaction Step Five
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][N:8]([S:11]([C:14]3[CH:19]=[CH:18][C:17]([CH3:20])=[CH:16][CH:15]=3)(=[O:13])=[O:12])[C:5]2=[N:6][CH:7]=1.[CH2:21](OB(C=C)OCCCC)[CH2:22]CC.C(=O)([O-])[O-].[K+].[K+].O>COCCOC.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[C:17]1([CH3:20])[CH:18]=[CH:19][C:14]([S:11]([N:8]2[C:5]3=[N:6][CH:7]=[C:2]([CH:21]=[CH2:22])[CH:3]=[C:4]3[CH:10]=[CH:9]2)(=[O:13])=[O:12])=[CH:15][CH:16]=1 |f:2.3.4,^1:50,52,71,90|

Inputs

Step One
Name
Quantity
300 mg
Type
reactant
Smiles
BrC=1C=C2C(=NC1)N(C=C2)S(=O)(=O)C2=CC=C(C=C2)C
Step Two
Name
Quantity
184 mg
Type
reactant
Smiles
C(CCC)OB(OCCCC)C=C
Step Three
Name
Quantity
420 mg
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Four
Name
Quantity
1 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
3 mL
Type
solvent
Smiles
COCCOC
Step Six
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The organic layer was then separated
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica chromatography (eluent: methylene chloride)

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=C(C=C1)S(=O)(=O)N1C=CC=2C1=NC=C(C2)C=C)C
Measurements
Type Value Analysis
AMOUNT: MASS 215 mg
YIELD: PERCENTYIELD 85%
YIELD: CALCULATEDPERCENTYIELD 84.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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